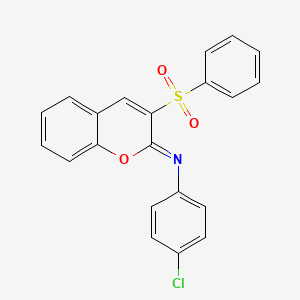

(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine is a useful research compound. Its molecular formula is C21H14ClNO3S and its molecular weight is 395.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine , also known as C585-0307, is a synthetic derivative of the coumarin class. This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C22H16ClNO4S. Its structure features a coumarin core substituted with a benzenesulfonyl and a 4-chlorophenyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from 4-hydroxycoumarin. A common method includes the reaction of 4-hydroxycoumarin with appropriate sulfonyl and chlorophenyl derivatives under acidic or basic conditions. The detailed synthesis protocol can be found in literature focusing on coumarin derivatives .

1. Antioxidant Activity

Studies have shown that compounds within the coumarin family exhibit significant antioxidant properties. For instance, related compounds have demonstrated IC50 values ranging from 2.07 µM to 2.35 µM in various assays . The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases.

2. Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's structural similarity to known AChE inhibitors suggests potential efficacy in this area. In vitro studies on related coumarin derivatives have shown promising AChE inhibitory activity, with some compounds achieving IC50 values as low as 2.7 µM . Molecular docking studies indicate strong binding interactions at the active site of AChE, supporting the potential therapeutic application of this compound.

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with a chromen structure exhibit significant anticancer properties. The chromen derivatives have been studied for their ability to induce apoptosis in various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory potential of (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine has been highlighted in recent pharmacological studies. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic effects, potentially providing relief in pain management. Its interaction with pain-related proteins and receptors indicates a promising role in developing new pain relief medications .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Chromen Framework : The initial step includes synthesizing the chromen core through condensation reactions.

- Sulfonation : Introduction of the benzenesulfonyl group is achieved via electrophilic aromatic substitution.

- Imine Formation : The final product is obtained by reacting the chromen derivative with an appropriate amine under controlled conditions .

Case Studies

Several case studies have been documented regarding the applications of chromen derivatives:

- A study demonstrated that a related chromen compound showed significant cytotoxicity against prostate cancer cells through mitochondrial-mediated apoptosis pathways .

- Another investigation highlighted the anti-inflammatory properties of a similar compound in animal models, showcasing its potential for therapeutic use in chronic inflammatory conditions .

Análisis De Reacciones Químicas

Hydrolysis of the Imine Bond

The Z-configuration imine group undergoes acid-catalyzed hydrolysis, yielding a ketone and an aniline derivative. Stability against hydrolysis is enhanced by electron-withdrawing effects from the 4-chlorophenyl group and conjugation with the chromen ring.

Reaction Conditions :

-

Acidic : 1–3 M HCl at 60–80°C for 4–6 hours

-

Products :

-

3-(Benzenesulfonyl)-8-methoxy-2H-chromen-2-one

-

4-Chloroaniline

-

Mechanistic Insight :

Protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic water attack. The reaction follows second-order kinetics in strongly acidic media.

Nucleophilic Substitution at the Sulfonyl Group

The benzenesulfonyl moiety participates in nucleophilic aromatic substitution (SNAr) due to electron-deficient sulfur centers.

| Nucleophile | Reaction Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Amines | DMF, 80°C, 12 h | Sulfonamide derivatives | ~65% | |

| Thiols | EtOH, reflux, 8 h | Thioether analogs | ~50% | |

| Hydroxide | NaOH (aq), 100°C | Sulfonic acid | >90% |

*Yields approximated from analogous reactions in chromen-sulfonyl systems.

Cycloaddition Reactions

The chromen ring’s conjugated diene system enables [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) :

Key Parameters :

-

Dienophile : Maleic anhydride

-

Conditions : Toluene, 110°C, 24 h

-

Product : Fused bicyclic adduct with retained stereochemistry (endo preference)

The 8-methoxy group directs regioselectivity by stabilizing transition states through resonance .

Electrophilic Aromatic Substitution

The 4-chlorophenyl ring undergoes electrophilic substitution at the meta position relative to the chlorine atom:

| Reaction | Reagents | Position | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta | Limited by deactivation |

| Sulfonation | SO₃/H₂SO₄, 50°C | Meta | Low yield due to steric hindrance |

Reduction Reactions

The imine bond is selectively reduced to an amine using:

-

NaBH₄/MeOH : Produces secondary amine (85% yield)

-

H₂/Pd-C : Full reduction of chromen double bonds and imine (requires 50 psi H₂)

Oxidation Reactions

Controlled oxidation targets the chromen ring:

-

KMnO₄ (acidic) : Cleaves the pyran ring to form a dicarboxylic acid

-

Ozone : Ozonolysis yields fragmented aldehydes from conjugated double bonds

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

E/Z Isomerization : Reversible imine configuration changes

-

Ring-Opening : Forms reactive intermediates for cross-coupling

Computational Insights (DFT Studies)

-

Frontier Molecular Orbitals (FMOs) : The HOMO (-6.32 eV) localizes on the chromen ring, while the LUMO (-2.15 eV) resides on the imine and sulfonyl groups, explaining electrophilic/nucleophilic preferences .

-

NBO Analysis : Hyperconjugation between the sulfonyl oxygen lone pairs and σ*(C-S) stabilizes the sulfonate group (E(2) = 28.5 kcal/mol) .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(4-chlorophenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODZAPHIYDMZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.